molecular formula C21H22FN3O4 B13578566 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide

2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide

Cat. No.: B13578566
M. Wt: 399.4 g/mol
InChI Key: XYVRXYOQEBYRFY-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a fluorophenyl group, linked to a benzamide structure through an oxoethoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of 4-(2-fluorophenyl)piperazine is achieved using acetic anhydride under reflux conditions. This intermediate is then reacted with 2-oxoethoxybenzamide in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 2-{2-[4-(4-Carboxy-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.

    Reduction: 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-aminoethoxy}benzamide.

    Substitution: 2-{2-[4-(4-Substituted-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.

Scientific Research Applications

2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The acetyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The benzamide moiety can interact with enzymes, inhibiting their activity and affecting metabolic pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and enzymes involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetyl and benzamide groups.

    N-(4-Fluorophenyl)-2-oxoethoxybenzamide: Contains the benzamide and oxoethoxy groups but lacks the piperazine ring.

    4-(4-Acetylphenyl)piperazine: Similar acetyl and piperazine structure but without the fluorine substitution.

Uniqueness

2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzamide

InChI

InChI=1S/C21H22FN3O4/c1-14(26)15-6-7-18(17(22)12-15)24-8-10-25(11-9-24)20(27)13-29-19-5-3-2-4-16(19)21(23)28/h2-7,12H,8-11,13H2,1H3,(H2,23,28)

InChI Key

XYVRXYOQEBYRFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C(=O)N)F

Origin of Product

United States

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